molecular formula C9H9IO3 B3228205 Benzenepropanoic acid, 3-hydroxy-5-iodo- CAS No. 1261874-88-7

Benzenepropanoic acid, 3-hydroxy-5-iodo-

Cat. No.: B3228205
CAS No.: 1261874-88-7
M. Wt: 292.07 g/mol
InChI Key: NVTAHSOLGCIMGP-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-hydroxy-5-iodo- is an organic compound characterized by the presence of a benzene ring substituted with a hydroxy group and an iodine atom, along with a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-hydroxy-5-iodo- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-hydroxybenzenepropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the aromatic ring to introduce the iodine substituent.

Industrial Production Methods: Industrial production of Benzenepropanoic acid, 3-hydroxy-5-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: Benzenepropanoic acid, 3-hydroxy-5-iodo- can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Benzenepropanoic acid, 3-hydroxy-.

    Substitution: Various substituted benzenepropanoic acids depending on the nucleophile used.

Scientific Research Applications

Benzenepropanoic acid, 3-hydroxy-5-iodo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules through various substitution and coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its iodine substituent, which can be used in radiolabeling studies.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-hydroxy-5-iodo- involves its interaction with molecular targets through its hydroxy and iodine substituents. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Benzenepropanoic acid, 3-hydroxy-
  • Benzenepropanoic acid, 3-iodo-
  • Benzenepropanoic acid, 4-hydroxy-

Comparison: Benzenepropanoic acid, 3-hydroxy-5-iodo- is unique due to the presence of both hydroxy and iodine substituents on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs with only one substituent. The iodine atom also enhances its utility in radiolabeling and imaging studies, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(3-hydroxy-5-iodophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTAHSOLGCIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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